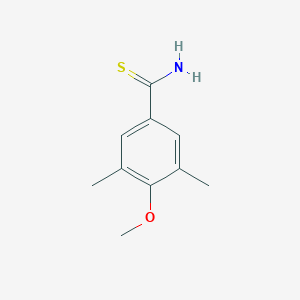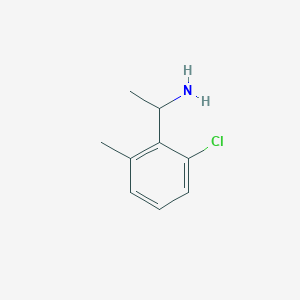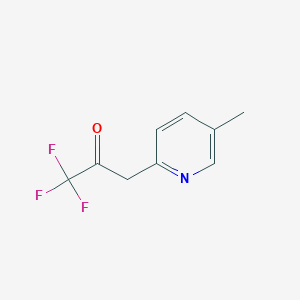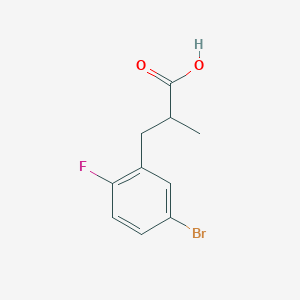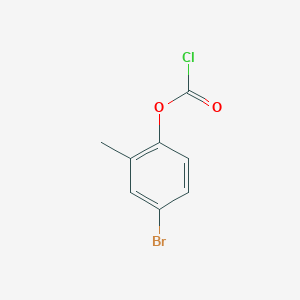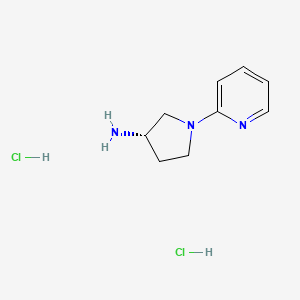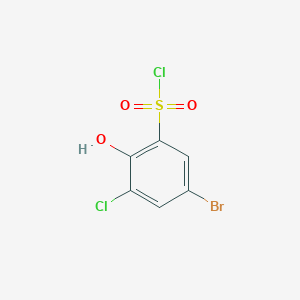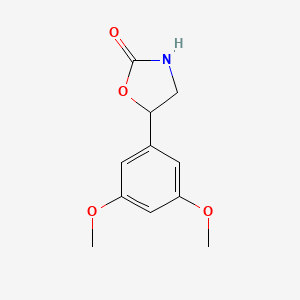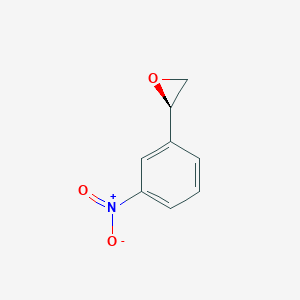![molecular formula C14H19FO3 B13612928 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, an oxan-2-yl methoxy group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with a fluoro-substituted benzene derivative, which undergoes a series of reactions including alkylation, etherification, and reduction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the fluoro-substituted phenyl ring to form a more saturated compound.
Substitution: Nucleophilic substitution reactions involving the fluoro group or the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethanal or 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethanoic acid.
Scientific Research Applications
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the oxan-2-yl methoxy group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Shares the fluoro-substituted phenyl ring but differs in the presence of an amine group instead of the ethan-1-ol moiety.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine: Contains a fluoro-substituted phenyl ring and additional functional groups, making it structurally more complex.
Uniqueness
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol is unique due to the combination of its fluoro-substituted phenyl ring, oxan-2-yl methoxy group, and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H19FO3 |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanol |
InChI |
InChI=1S/C14H19FO3/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,10,12,16H,2-4,7,9H2,1H3 |
InChI Key |
AIRGMSMCESATKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2CCCCO2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





